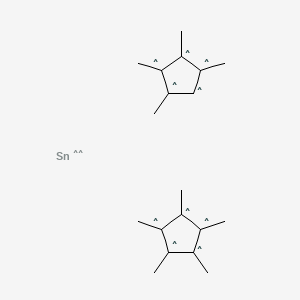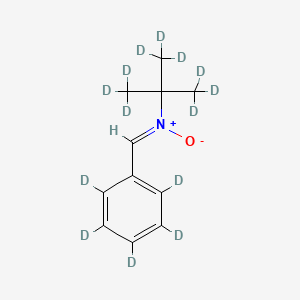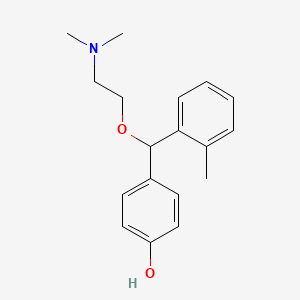![molecular formula C11H18ClNO B13826035 (1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13826035.png)
(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique stereochemistry and the presence of deuterium atoms, which can influence its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylpropanolamine derivatives and deuterated methylamine.
Reaction Conditions: The reaction conditions may include the use of specific solvents, temperatures, and catalysts to facilitate the formation of the desired product. For example, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Scientific Research Applications
(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of deuterium atoms can affect the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amines and alcohols with deuterium substitution, such as:
- (1R,2S)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol
- (1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-one
Uniqueness
The uniqueness of (1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride lies in its specific stereochemistry and the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties compared to non-deuterated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
218.74 g/mol |
IUPAC Name |
(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H/t9-,11-;/m1./s1/i2D3; |
InChI Key |
NTCYWJCEOILKNG-OLNSGWIZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)[C@H](C)[C@H](C1=CC=CC=C1)O.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


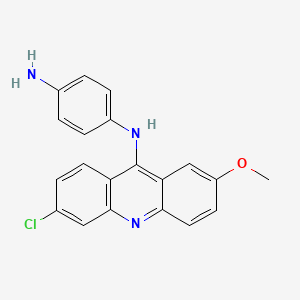
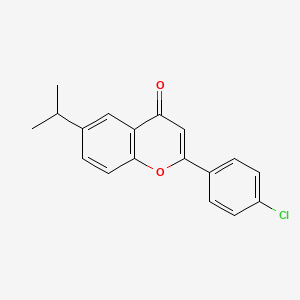
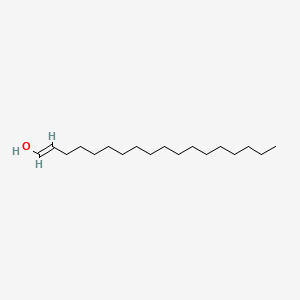
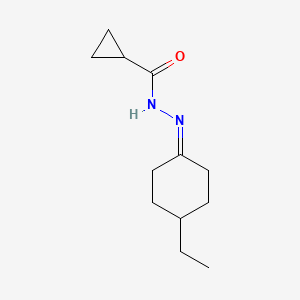
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
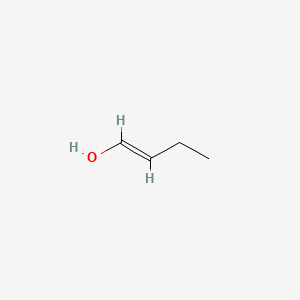
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)
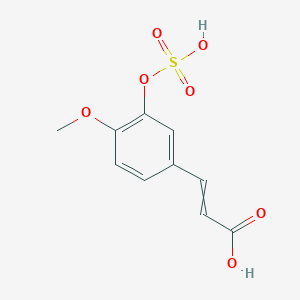

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
